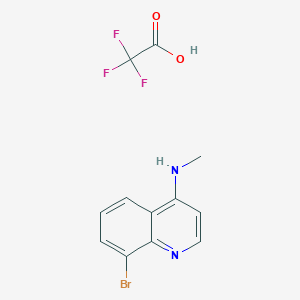

8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate

Description

8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate is a quinoline derivative featuring a bromo substituent at the 8-position, a methyl group on the amine at the 4-position, and a trifluoroacetate counterion. The trifluoroacetate group enhances solubility in polar organic solvents and may stabilize the compound via ionic interactions. This compound is likely synthesized by protonating the free base (8-Bromo-N-methylquinolin-4-amine) with trifluoroacetic acid, forming the corresponding salt.

Properties

Molecular Formula |

C12H10BrF3N2O2 |

|---|---|

Molecular Weight |

351.12 g/mol |

IUPAC Name |

8-bromo-N-methylquinolin-4-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H9BrN2.C2HF3O2/c1-12-9-5-6-13-10-7(9)3-2-4-8(10)11;3-2(4,5)1(6)7/h2-6H,1H3,(H,12,13);(H,6,7) |

InChI Key |

RMIONSQOGKFGQK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=CC=C(C2=NC=C1)Br.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate typically involves the following steps:

Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.

Bromination: The quinoline is brominated at the 8th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Methylation: The brominated quinoline is then methylated at the nitrogen atom using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Formation of Trifluoroacetate Salt: Finally, the N-methylquinolin-4-amine is reacted with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinolin-4-one derivatives.

Reduction: Formation of N-methylquinolin-4-amine.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate typically involves several chemical reactions that yield derivatives with specific functional groups. The compound can be synthesized through methods like the Betti reaction, which allows for efficient formation of quinoline derivatives. For example, the synthesis may start from 8-hydroxyquinoline and involve reactions with various aldehydes and amines to introduce the bromine and trifluoroacetate groups .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of quinoline derivatives, including 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate. Compounds derived from this structure have shown significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .

Inhibition of Enzymatic Activity

This compound has also been investigated for its inhibitory effects on specific enzymes. For instance, it has been shown to inhibit the lethal factor of Bacillus anthracis, which is crucial for developing treatments against anthrax. The structure-activity relationship studies indicate that modifications to the quinoline scaffold can enhance inhibitory potency against these targets .

Cancer Treatment

The anticancer potential of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate has been explored through its ability to modulate cellular pathways involved in cancer progression. Quinoline derivatives have been reported to exhibit activity against various cancer cell lines by targeting specific molecular pathways such as those involving histone demethylases and oxygenases. This suggests a promising avenue for further research into their use as chemotherapeutic agents .

Neurodegenerative Diseases

Inhibitors derived from quinoline structures have been studied for their potential in treating neurodegenerative disorders by targeting neuronal nitric oxide synthase (nNOS). The ability of these compounds to penetrate cell membranes enhances their therapeutic applicability in neurological contexts .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The bromine and trifluoroacetate groups enhance its ability to bind to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., trifluoroacetate groups) or applications (e.g., biochemical tools):

Table 1: Comparative Data on Trifluoroacetate-Containing Compounds

Structural Features

- Quinoline vs. Benzamide/Aromatic Esters: The target compound’s quinoline core distinguishes it from benzamide () and phenyl ester () derivatives. Quinoline’s nitrogen heterocycle enables π-π stacking and hydrogen bonding, critical for bioactivity. In contrast, benzamide derivatives (e.g., compound 8 in ) are designed for protein-binding selectivity, while phenyl trifluoroacetate () serves as a volatile ester for synthetic chemistry.

- Trifluoroacetate Counterion: Unlike lithium trifluoroacetate (a metal salt, ), the target compound’s trifluoroacetate is ionically paired with a protonated amine, enhancing solubility in polar solvents like DMSO or methanol.

Physical and Chemical Properties

- Volatility : Phenyl trifluoroacetate (boiling point 146–147°C, ) and raspberry ketone trifluoroacetate are liquids, whereas the target compound and lithium trifluoroacetate () are solids. This reflects differences in ionic vs. covalent bonding.

- Solubility : Lithium trifluoroacetate () is highly water-soluble due to its ionic nature, while the target compound may exhibit moderate solubility in organic solvents.

Biological Activity

8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate involves several chemical transformations starting from readily available quinoline derivatives. The trifluoroacetate moiety enhances the compound's lipophilicity and may influence its biological activity.

Biological Activity

The biological activity of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate can be categorized into various pharmacological effects:

1. Anticholinesterase Activity

Research indicates that derivatives of quinoline exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, some studies reported that compounds similar to 8-Bromo-N-methylquinolin-4-amine showed promising IC50 values in the micromolar range against these enzymes, which are critical in the treatment of Alzheimer's disease .

2. Antimicrobial Properties

Compounds containing the quinoline nucleus have demonstrated a wide range of antimicrobial activities. For example, derivatives have been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. Specifically, studies have highlighted potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones indicating significant antimicrobial potential .

3. Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for developing effective cancer therapeutics .

The mechanisms underlying the biological activities of 8-Bromo-N-methylquinolin-4-amine 2,2,2-trifluoroacetate involve several pathways:

- Enzyme Inhibition: The compound likely inhibits key enzymes involved in neurotransmitter breakdown and microbial metabolism.

- Cell Cycle Regulation: Some derivatives have been shown to affect cell cycle progression in cancer cells by modulating cyclin-dependent kinases.

- Reactive Oxygen Species (ROS) Modulation: Certain studies suggest that quinoline derivatives can influence oxidative stress pathways, contributing to their anticancer effects.

Case Studies

Several case studies illustrate the efficacy of quinoline-based compounds:

- Study on AChE Inhibition: A recent study evaluated the inhibitory effects of various quinoline derivatives on AChE and BuChE. The results indicated that modifications at specific positions significantly enhanced inhibitory potency .

- Antimicrobial Testing: In a comparative study against standard antibiotics, a derivative exhibited an inhibition zone of 25 mm against Klebsiella pneumoniae, demonstrating its potential as a novel antimicrobial agent .

- Anticancer Efficacy: A series of synthesized quinoline derivatives were tested against HeLa cells, showing no toxicity at concentrations up to 200 µM while effectively inhibiting cell proliferation .

Data Tables

| Biological Activity | IC50 Values (µM) | Target Enzyme/Pathway |

|---|---|---|

| AChE Inhibition | 0.408 | Acetylcholinesterase |

| BuChE Inhibition | 0.574 | Butyrylcholinesterase |

| Antimicrobial Activity | - | Pseudomonas aeruginosa |

| Anticancer Activity | - | HeLa Cell Line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.